Ortovanadato de sodio

Descripción general

Descripción

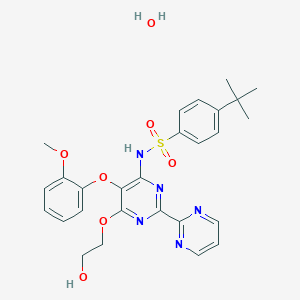

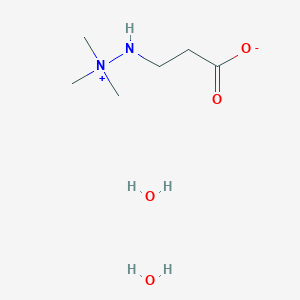

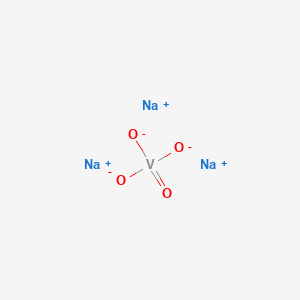

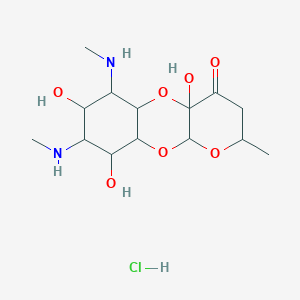

Sodium orthovanadate is an inorganic compound with the chemical formula Na3VO4. It forms a dihydrate Na3VO4·2H2O and is a salt of the VO3− 4 oxyanion . It is a colorless, water-soluble solid .

Synthesis Analysis

Sodium orthovanadate is produced by dissolving vanadium (V) oxide in a solution of sodium hydroxide . The reaction is as follows: V2O5 + 6 NaOH → 2 Na3VO4 + 3 H2O . The salt features tetrahedral VO3− 4 anion centers linked to octahedral Na+ cation sites .Molecular Structure Analysis

The molecular formula of Sodium orthovanadate is Na3VO4 . The salt features tetrahedral VO3− 4 anion centers linked to octahedral Na+ cation sites .Chemical Reactions Analysis

Like many oxometalates, orthovanadate is subject to a number of reactions, which have been analyzed by 51 V NMR studies. At high pH, VO3− 4 ions exist in equilibrium with HVO2− 4. At lower pH’s, condensation ensues to give various polyoxovanadates. Ultimately, decavanadate is formed .Physical And Chemical Properties Analysis

Sodium orthovanadate has a molar mass of 183.908 g/mol . It appears as a white powder . It has a density of 2.16 g/cm^3 in its solid state . It is soluble in water but insoluble in ethanol .Aplicaciones Científicas De Investigación

Investigación sobre el cáncer

Ortovanadato de sodio: se ha estudiado por sus posibles efectos terapéuticos en el cáncer, particularmente en el cáncer de colon asociado con diabetes mellitus. Se dirige a la inhibición competitiva de la Protein Tyrosine Phosphatase1B (PTP1B), que juega un papel en la progresión del cáncer. Los estudios han demostrado que el this compound puede exhibir efectos antiproliferativos, antiangiogénicos e inductores de apoptosis, lo que lo convierte en un candidato para su uso terapéutico en el cáncer de colon diabético .

Mitigación del daño por radiación

En el campo de la radiobiología, el This compound ha demostrado eficacia como mitigador del daño inducido por radiación al sistema hematopoyético en ratones. Suprime la apoptosis mediada por p53 inducida por radiación y puede mejorar las tasas de supervivencia y los hemogramas sanguíneos después de la irradiación total del cuerpo. Esto sugiere su posible uso para proteger contra el síndrome de radiación aguda .

Inhibición enzimática

Como inhibidor enzimático, el this compound se utiliza para inhibir las protein tirosina fosfatasas, las fosfatasas alcalinas y las quinasas. Esta propiedad es particularmente útil en biología molecular para el estudio de los eventos de fosforilación, que son críticos en las vías de transducción de señales .

Análisis de la quinasa del receptor de insulina

El this compound se utiliza en la preparación de soluciones de parada en ensayos de desfosforilación de la quinasa del receptor de insulina. Esta aplicación es esencial para comprender la señalización de la insulina y para el desarrollo de tratamientos para la diabetes y otros trastornos metabólicos .

Técnicas de biología molecular

En biología molecular, el this compound está involucrado en el desarrollo de técnicas de ChIP (inmunoprecipitación de cromatina) matricial. Este método utiliza anticuerpos inmovilizados en la superficie para estudiar las interacciones proteína-ADN, lo cual es crucial para comprender la regulación de la expresión génica .

Efectos antidiabéticos

La investigación ha indicado que el this compound puede reducir los niveles de glucosa en sangre, lo que sugiere su potencial como agente antidiabético. Su papel en la modulación de las vías de señalización implicadas en el metabolismo de la glucosa lo convierte en un tema de interés en el tratamiento de la diabetes .

Mecanismo De Acción

Target of Action

Sodium orthovanadate primarily targets protein phosphotyrosyl phosphatases (PTPs) . These are a large family of enzymes that catalyze the removal of phosphate groups from tyrosine residues . Sodium orthovanadate also inhibits ATPases , alkaline phosphatases , and a number of other ATPases .

Mode of Action

Sodium orthovanadate acts as a competitive inhibitor of its targets . It likely acts as a phosphate analogue, competing with the natural substrate of these enzymes . The inhibition by sodium orthovanadate is reversible upon the addition of ethylenediaminetetraacetic acid (EDTA) or by dilution .

Biochemical Pathways

Sodium orthovanadate affects several biochemical pathways due to its inhibition of PTPs and other enzymes. It can preserve the protein tyrosyl phosphorylation state in cells, cell lysates, and protein tyrosine kinase assays . This means it can prevent the removal of phosphate groups from proteins, thereby influencing the activity of these proteins and the biochemical pathways they are involved in.

Pharmacokinetics

It is known that sodium orthovanadate is a water-soluble compound , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium orthovanadate.

Result of Action

Sodium orthovanadate has been shown to have various effects at the molecular and cellular level. For instance, it can reduce blood glucose levels and tumor parameters in animals . In vitro studies have shown that sodium orthovanadate can decrease cell proliferation dose-dependently . It can also induce apoptosis, as shown by various assays . Furthermore, sodium orthovanadate has been found to suppress the activation of p53-mediated apoptosis triggered in response to radiation .

Action Environment

The action of sodium orthovanadate can be influenced by environmental factors. For example, sodium orthovanadate is activated by boiling and adjusting pH to 10; this depolymerizes decavanadate into the active inhibitor, monovanadate . Additionally, common buffer components such as EDTA and reducing agents may interact with sodium orthovanadate, affecting its potency .

Safety and Hazards

Direcciones Futuras

Sodium orthovanadate has been shown to exhibit anti-angiogenic, antiapoptotic, and blood glucose-lowering effects on colon cancer associated with diabetes . It has also been found to be a potent mitigator of radiation-induced damage to the hematopoietic system in mice . These findings suggest potential future directions for the use of sodium orthovanadate in medical applications.

Propiedades

IUPAC Name |

trisodium;trioxido(oxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.V/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIXIJGXTJIKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3VO4, Na3O4V | |

| Record name | sodium orthovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_orthovanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037269 | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Sodium orthovanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13721-39-6 | |

| Record name | Sodium orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium vanadium oxide (Na3VO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium tetraoxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs) [, , , ]. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, acting as crucial regulators of cellular signaling. By inhibiting PTPs, sodium orthovanadate promotes the phosphorylation of tyrosine residues, mimicking the effects of tyrosine kinases. This shift in the phosphorylation state of proteins influences a wide range of cellular processes, including cell growth, differentiation, metabolism, and signal transduction [, , , , , ].

ANone: While the provided abstracts do not contain specific spectroscopic data, sodium orthovanadate's basic structural information is as follows:

ANone: The provided abstracts primarily focus on the biological effects of sodium orthovanadate and do not contain specific details on its material compatibility, stability, or applications outside a biological context.

A: While sodium orthovanadate itself is not described as a catalyst in these studies, its action as a PTP inhibitor indirectly influences various enzymatic activities. For example, it can modulate the activity of enzymes involved in glucose metabolism, such as pyruvate kinase and α-glucosidase, thereby impacting blood glucose regulation [, , ].

ANone: The provided abstracts do not discuss any computational chemistry or modeling studies involving sodium orthovanadate.

ANone: The provided abstracts do not provide specific details regarding stability, formulation strategies, or methods to improve the bioavailability of sodium orthovanadate.

ANone: The abstracts provided primarily focus on the biological activity of sodium orthovanadate and do not contain information regarding specific SHE regulations or best practices for handling this compound.

ANone: While detailed PK/PD data is not presented in the abstracts, several studies provide insights into sodium orthovanadate's behavior in vivo:

- Absorption & Distribution: Sodium orthovanadate can be administered via various routes, including intravenous, intraperitoneal, and oral [, , ]. Following administration, it accumulates in various tissues, with the highest concentrations found in the kidneys, followed by bone, liver, and muscle [, ].

- In vivo Activity & Efficacy: Sodium orthovanadate has demonstrated various effects in animal models, including blood glucose reduction in diabetic rats [, , ], improvement in motor function in a mouse model of muscular dystrophy [], and neuroprotection in models of ischemia [].

ANone: The abstracts primarily focus on preclinical research:

- Cell-based assays: Sodium orthovanadate influences various cellular processes in vitro, including stimulating proliferation and differentiation of rat retinal pigment epithelium cells [], affecting growth and apoptosis in human epithelial cancer cell lines [], and modulating cytokine-induced adhesion molecule expression in human umbilical vein endothelial cells [].

- Animal models: In vivo studies demonstrate diverse effects, such as:

- Diabetes: Sodium orthovanadate exhibits insulin-like effects in diabetic rats, improving glucose tolerance and normalizing urea cycle enzyme activity [, , ]. It also influences GLUT4 mRNA expression in skeletal muscle [].

- Neuroprotection: Sodium orthovanadate shows neuroprotective potential in a mouse model of chronic unpredictable mild stress [, ] and in rats with transient middle cerebral artery occlusion [].

- Other: Studies indicate effects on opioid withdrawal syndrome in mice [, ], sugar absorption in rat intestines [, , ], and ovulation in Siberian sturgeon ovarian follicles [].

ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance associated with sodium orthovanadate.

ANone: While the abstracts highlight the potential therapeutic benefits of sodium orthovanadate, they also mention potential toxicity:

- Toxicity: High doses of sodium orthovanadate (20-50 mg/kg) were found to be toxic in rats [].

- Adverse Effects: One study noted a decrease in blood glucose levels in rats treated with sodium orthovanadate, although the levels remained within the normal range [].

- Long-term effects: Long-term exposure to sodium orthovanadate (50 ppm in drinking water for 3 months) led to the accumulation of vanadium in rat tissues, particularly in the kidneys and bones, with the levels remaining elevated even after a 6-week depletion phase [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

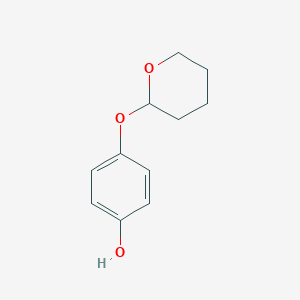

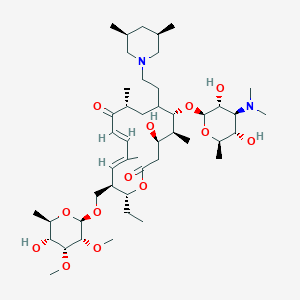

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)